molecular formula C21H24ClF2N3O3S2 B2690116 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215536-54-1

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2690116
CAS No.: 1215536-54-1
M. Wt: 504.01
InChI Key: SNNQALUBVNQJIU-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a potent and selective inhibitor of B-RAF kinase, a critical signaling node in the RAF/MEK/ERK pathway . This pathway, often hyperactivated in human cancers, regulates fundamental cellular processes including proliferation, differentiation, and survival. Researchers utilize this compound to selectively probe the functional consequences of B-RAF inhibition in various oncological contexts . Its specific structural features are designed to enhance potency and selectivity, making it a valuable tool for investigating the complex signaling dynamics and downstream effects of this pathway. By inhibiting B-RAF, this compound helps scientists elucidate the role of this kinase in disease pathogenesis and validate it as a therapeutic target, thereby contributing to the development of novel targeted cancer therapies. This product is supplied for research applications only and is not intended for any diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O3S2.ClH/c1-25(2)12-13-26(21-24-20-17(23)5-3-6-18(20)30-21)19(27)7-4-14-31(28,29)16-10-8-15(22)9-11-16;/h3,5-6,8-11H,4,7,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNQALUBVNQJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a sulfonyl group. Its molecular formula is C19H22ClF2N3O2SC_{19}H_{22}ClF_{2}N_{3}O_{2}S, with a molecular weight of approximately 409.9 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anticancer Activity

The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it interacts with specific molecular targets involved in cell proliferation and apoptosis.

  • Cell Line Studies : In vitro studies have revealed that this compound significantly reduces the viability of cancer cells through apoptosis induction and cell cycle arrest.

2. Neuropharmacological Effects

The compound's structural features suggest potential neuroprotective effects, which have been explored in animal models for neurodegenerative diseases.

  • Animal Model Studies : In vivo studies using rodent models have indicated that the compound may enhance cognitive functions and exhibit anticonvulsant properties, making it a candidate for further research in treating conditions such as epilepsy and Alzheimer's disease.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on various human cancer cell lines (e.g., breast, lung, and prostate cancer) indicated that the compound exhibits IC50 values ranging from 5 to 15 µM, showcasing its potential as an anticancer agent .
  • Neurotoxicity Assessment :
    • A neurotoxicity study using the rotarod test demonstrated that the compound has a high protective index (PI), suggesting low neurotoxic effects compared to traditional chemotherapeutics .
  • Binding Affinity Studies :
    • Interaction studies focusing on the binding affinity of this compound to various biological targets have shown promising results, with significant binding to proteins involved in apoptosis pathways .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC19H22ClF2N3O2SAnticancer and neuroprotective properties
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochlorideC19H20ClFN4O3SNotable antitumor activity against various human cell lines
Benzothiazole derivativesVariesKnown for diverse biological activities including antimicrobial and anticancer properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (CAS 1215321-47-3)

  • Structural Differences : Replaces the 4-fluorophenylsulfonyl group with a piperidin-1-ylsulfonyl substituent.
  • Implications :
    • Hydrophobicity : The piperidine ring increases lipophilicity compared to the fluorophenyl group.
    • Electron Density : Piperidine’s nitrogen may enhance hydrogen-bond acceptor capacity versus the electron-withdrawing fluorine in the target compound.
  • Synthesis : Similar coupling strategies (e.g., carbodiimide-mediated amidation) but diverges in sulfonylation reagents .

S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15 in )

  • Core Structure : Features a 1,2,4-triazole ring instead of a benzothiazole.
  • Functional Groups: Retains fluorophenylsulfonyl and dimethylaminoethyl motifs.
  • Key Data: Property Target Compound Triazole Derivatives (e.g., Compound 10) νC=S (IR) 1247–1255 cm⁻¹ Absent (tautomer-dependent) Bioactivity Undisclosed in evidence Potential enzyme inhibition (e.g., carbonic anhydrase) inferred from sulfonamide analogs Synthetic Route Multi-step alkylation/sulfonylation Cyclocondensation of hydrazinecarbothioamides

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

  • Structural Contrast : Replaces the benzothiazole-sulfonamide core with a pyridinecarboxamide scaffold.
  • Functional Similarities : Fluorinated aromatic rings and sulfonamide-like polarity.

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (Compound 12b in )

  • Core Differences: Simpler thiazole-acetamide backbone lacking the dimethylaminoethyl side chain.
  • Synthesis : Direct coupling of sulfonylacetic acid to chloromethylthiazole precursors .
  • Key Spectral Data :
    • νC=O (IR) : 1680 cm⁻¹ (acetamide) versus 1663–1682 cm⁻¹ in the target compound’s butanamide .
    • 1H-NMR : Methylenic protons (δ 3.5–4.0 ppm) differ due to butanamide vs. acetamide chain lengths.

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